molecular formula C22H29N3O2S B12238474 3-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one

3-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12238474
M. Wt: 399.6 g/mol
InChI Key: GKOWVFDUSHYRGC-UHFFFAOYSA-N
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Description

3-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the piperidine moiety, and the attachment of the cyclopentylsulfanyl group. Common synthetic routes may involve:

    Formation of Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Piperidine Moiety: This step often involves the use of piperidine derivatives and coupling reactions.

    Attachment of Cyclopentylsulfanyl Group: This can be done through nucleophilic substitution reactions using cyclopentylthiol and appropriate leaving groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the piperidine moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield dihydro or tetrahydro derivatives.

Scientific Research Applications

3-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine and its derivatives share structural similarities and are widely used in medicinal chemistry.

    Quinazolinone Derivatives: Compounds like 2-methyl-3,4-dihydroquinazolin-4-one have similar core structures and are used in various applications.

Uniqueness

What sets 3-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one apart is the presence of the cyclopentylsulfanyl group, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C22H29N3O2S

Molecular Weight

399.6 g/mol

IUPAC Name

3-[[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C22H29N3O2S/c1-16-23-20-9-5-4-8-19(20)22(27)25(16)14-17-10-12-24(13-11-17)21(26)15-28-18-6-2-3-7-18/h4-5,8-9,17-18H,2-3,6-7,10-15H2,1H3

InChI Key

GKOWVFDUSHYRGC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)CSC4CCCC4

Origin of Product

United States

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